molecular formula C10H18O B021978 beta-Cyclogeraniol-d5 CAS No. 78995-99-0

beta-Cyclogeraniol-d5

Cat. No.: B021978
CAS No.: 78995-99-0
M. Wt: 159.28 g/mol
InChI Key: QWNGCDQJLXENDZ-RPIBLTHZSA-N
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Description

Beta-Cyclogeraniol-d5: is a deuterated derivative of cyclogeraniol, a natural compound belonging to the terpenoid family. Terpenoids are known for their diverse biological activities, including roles in cell signaling and potential therapeutic applications. The molecular formula of this compound is C10H13D5O, and it has a molecular weight of 159.28 g/mol .

Scientific Research Applications

Chemistry: : In chemistry, beta-Cyclogeraniol-d5 is used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms. Its deuterated form allows researchers to trace the movement and transformation of the molecule in various chemical reactions.

Biology: : In biological research, this compound is used to study the effects of terpenoids on cellular processes. It is particularly useful in investigating the role of terpenoids in cell signaling and gene expression.

Medicine: : In medicine, this compound is explored for its potential therapeutic applications. Studies have shown that terpenoids like cyclogeraniol have anti-inflammatory and anticancer properties, making this compound a valuable compound for drug development.

Industry: : In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical properties make it an important ingredient in the formulation of various consumer products .

Safety and Hazards

The safety data sheet for a similar compound, Cyclohexanol, indicates that it is a combustible liquid and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and it should be stored in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Cyclogeraniol-d5 involves the incorporation of deuterium atoms into the cyclogeraniol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: : Beta-Cyclogeraniol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and double bonds in the molecule .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .

Mechanism of Action

The mechanism of action of beta-Cyclogeraniol-d5 can be inferred from studies on similar compounds. For instance, geraniol, a closely related compound, has been shown to inhibit the proliferation of MCF-7 breast cancer cells. This compound is believed to exert its effects through similar molecular targets and pathways, including the modulation of cell signaling pathways and the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to beta-Cyclogeraniol-d5 include cyclogeraniol, geraniol, and linalool. These compounds share structural similarities and belong to the terpenoid family .

Uniqueness: : this compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the metabolic pathways and biological effects of terpenoids .

Properties

IUPAC Name

[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNGCDQJLXENDZ-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])CO)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486727
Record name [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78995-99-0
Record name 1-Cyclohexene-3,3-d2-1-methanol, 6,6-dimethyl-2-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78995-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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